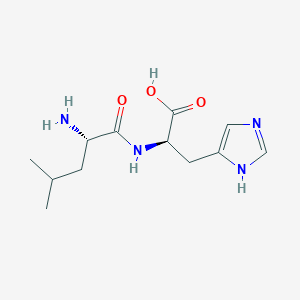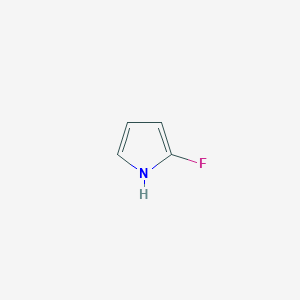
L-Leucyl-D-histidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Leucyl-D-histidine is a dipeptide composed of the amino acids leucine and histidine. It is an incomplete breakdown product of protein digestion or protein catabolism. This compound is known to have physiological or cell-signaling effects, although most dipeptides are simply short-lived intermediates on their way to specific amino acid degradation pathways .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
L-Leucyl-D-histidine can be synthesized through peptide coupling reactions. The synthesis typically involves the activation of the carboxyl group of leucine and the subsequent coupling with the amino group of histidine. Common reagents used in these reactions include carbodiimides (such as DCC or EDC) and coupling additives like HOBt or HOAt to improve the efficiency and yield of the reaction .
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS) or solution-phase synthesis. SPPS is widely used due to its efficiency and ability to produce peptides with high purity. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin, followed by deprotection and cleavage from the resin .
Análisis De Reacciones Químicas
Types of Reactions
L-Leucyl-D-histidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring of histidine can be oxidized under specific conditions.
Reduction: Reduction reactions can target the carboxyl group of leucine.
Substitution: The amino group of histidine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of oxo-histidine derivatives .
Aplicaciones Científicas De Investigación
L-Leucyl-D-histidine has various scientific research applications, including:
Chemistry: Used as a model compound to study peptide bond formation and hydrolysis.
Biology: Investigated for its role in protein digestion and metabolism.
Medicine: Explored for its potential therapeutic effects in conditions related to amino acid metabolism.
Industry: Utilized in the synthesis of peptide-based drugs and as a building block for more complex peptides.
Mecanismo De Acción
The mechanism of action of L-Leucyl-D-histidine involves its interaction with specific molecular targets and pathways. The imidazole ring of histidine can act as a nucleophile, participating in various biochemical reactions. Additionally, the leucine residue can influence the hydrophobic interactions and stability of the peptide .
Comparación Con Compuestos Similares
Similar Compounds
L-Leucyl-L-histidine: A dipeptide with similar structure but different stereochemistry.
L-Histidyl-L-leucine: Another dipeptide with the same amino acids in reverse order.
L-Leucyl-L-lysine: A dipeptide with leucine and lysine instead of histidine.
Uniqueness
L-Leucyl-D-histidine is unique due to its specific stereochemistry, which can influence its biological activity and interactions with enzymes and receptors. The presence of the D-isomer of histidine can result in different physiological effects compared to its L-isomer counterpart .
Propiedades
Número CAS |
38062-71-4 |
|---|---|
Fórmula molecular |
C12H20N4O3 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C12H20N4O3/c1-7(2)3-9(13)11(17)16-10(12(18)19)4-8-5-14-6-15-8/h5-7,9-10H,3-4,13H2,1-2H3,(H,14,15)(H,16,17)(H,18,19)/t9-,10+/m0/s1 |
Clave InChI |
XWOBNBRUDDUEEY-VHSXEESVSA-N |
SMILES isomérico |
CC(C)C[C@@H](C(=O)N[C@H](CC1=CN=CN1)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)NC(CC1=CN=CN1)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hexahydro-4H-furo[3,4-c]pyrrol-4-one](/img/structure/B12949256.png)
![Thieno[3,2-d]pyrimidin-4(1H)-one, 3-(6-ethoxy-3-pyridinyl)-2,3-dihydro-2-thioxo-](/img/structure/B12949258.png)



![Ethyl 7-fluoro-5-methyl-6-oxo-5,6-dihydro-4H-benzo[f]imidazo[1,5-a][1,4]diazepine-3-carboxylate](/img/structure/B12949301.png)



![tert-Butyl 6-oxo-1-azaspiro[3.4]octane-1-carboxylate](/img/structure/B12949321.png)

![3-Methyl-1H-pyrrolo[3,2-c]pyridin-6(5H)-one](/img/structure/B12949323.png)

